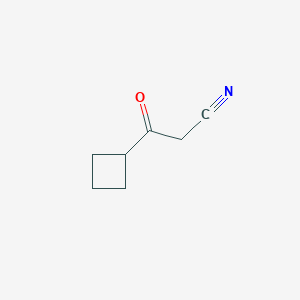
1-Deoxymannojirimycin hydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-Deoxymannojirimycin hydrochloride is Alpha-mannosidase 2 . This enzyme plays a crucial role in the processing of glycoproteins in cells .
Biochemical Pathways
The inhibition of Alpha-mannosidase 2 by this compound affects the N-linked glycosylation pathway . This pathway is involved in the maturation of N-linked oligosaccharides of glycoproteins . The inhibition of this pathway leads to an increase in high mannose structures .
Result of Action
The inhibition of Alpha-mannosidase 2 by this compound leads to changes in the structure of cell-surface complex carbohydrates . Specifically, it increases high mannose structures as indicated by the increased Con-A binding . These changes can have various effects at the molecular and cellular levels, including potential antiviral activity .
Biochemical Analysis
Biochemical Properties
1-Deoxymannojirimycin hydrochloride interacts with various enzymes and proteins. It is a selective inhibitor of class I α1,2-mannosidase, an enzyme involved in the processing of glycoproteins . The compound inhibits this enzyme with an IC50 of 20 μM . It also inhibits N-linked glycosylation, a critical process in protein folding and stability .
Cellular Effects
This compound has profound effects on cellular processes. By inhibiting N-linked glycosylation, it can impact cell signaling pathways, gene expression, and cellular metabolism . The inhibition of glycosylation can disrupt the normal function of glycoproteins, affecting various cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. As a selective class I α1,2-mannosidase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the removal of mannose residues from glycoproteins . This inhibition can lead to changes in the structure and function of these glycoproteins, affecting gene expression and cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycoprotein processing, where it inhibits the enzyme α1,2-mannosidase
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deoxymannojirimycin hydrochloride can be synthesized through the reduction of nojirimycin . The process involves the use of specific reagents and conditions to achieve the desired product. The synthetic route typically includes the following steps:
Reduction of Nojirimycin: This step involves the reduction of nojirimycin to produce 1-deoxynojirimycin.
Hydrochloride Formation: The final step involves the conversion of 1-deoxynojirimycin to its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Microorganisms such as Bacillus and Streptomyces species are utilized to produce the compound in large quantities . The fermentation process is optimized to enhance yield and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
1-Deoxymannojirimycin hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid for hydrochloride formation.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Different substituted derivatives based on the reaction conditions.
Scientific Research Applications
1-Deoxymannojirimycin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential in treating diabetes, viral infections, and other diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1-Deoxymannojirimycin hydrochloride is unique compared to other similar compounds due to its specific inhibitory effects on alpha-glucosidase and its antiviral properties . Similar compounds include:
Deoxynojirimycin: The parent compound from which 1-deoxymannojirimycin is derived.
Voglibose: Another alpha-glucosidase inhibitor used in diabetes treatment.
Acarbose: A widely used alpha-glucosidase inhibitor with similar applications.
Uniqueness: this compound stands out due to its dual role as an alpha-glucosidase inhibitor and its antiviral activity .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHMALTJRDNQI-MVNLRXSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00994213 | |
| Record name | 2-(Hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00994213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73465-43-7 | |
| Record name | 2-(Hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00994213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Deoxymannojirimycin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















